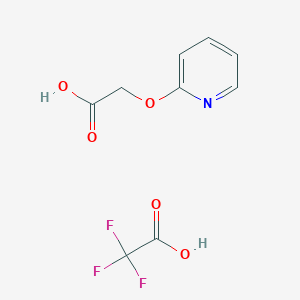

2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid

Description

Properties

IUPAC Name |

2-pyridin-2-yloxyacetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.C2HF3O2/c9-7(10)5-11-6-3-1-2-4-8-6;3-2(4,5)1(6)7/h1-4H,5H2,(H,9,10);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCBFJHFDHWWBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid typically involves the reaction of 2-pyridyloxyacetic acid with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid is utilized in various scientific research fields, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The pyridyloxy group can interact with various enzymes and receptors, while the trifluoroacetic acid moiety can influence the compound’s acidity and reactivity. These interactions can lead to various biological effects, making the compound a subject of interest in pharmacological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison of 2-(2-Pyridyloxy)acetic Acid with Aryloxyacetic Acids

Key Analogs:

- α-Methylphenoxyacetic Acid (): Features a methyl-substituted phenoxy group. The absence of a pyridine ring reduces its polarity compared to 2-(2-Pyridyloxy)acetic acid.

- 2-(Naphthalen-2-yl)acetic Acid (): A naphthyl-substituted acetic acid ester. The bulky aromatic group increases hydrophobicity but decreases acidity.

Table 1: Physicochemical Properties of Aryloxyacetic Acid Derivatives

*Estimated based on pyridine’s electron-withdrawing effects.

Comparison of TFA with Halogenated Acetic Acids

Key Analogs:

- Potassium Trifluoroacetate (): A TFA salt with applications in catalysis and electrolyte formulations. Less acidic than TFA but retains high solubility.

- Chloroacetic Acid : Less electronegative substituents (Cl vs. F) result in weaker acidity (pKa ~2.87).

Table 2: Halogenated Acetic Acids

†Data inferred from general chemical knowledge.

Biological Activity

2-(2-Pyridyloxy)acetic acid; 2,2,2-trifluoroacetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making this compound a candidate for further investigation in drug development.

Chemical Structure and Properties

The compound consists of a pyridyl moiety linked to an acetic acid derivative, with a trifluoroacetyl group that significantly influences its biological activity. The presence of the trifluoromethyl group can alter the lipophilicity and metabolic stability of the compound, impacting its interaction with biological targets.

Biological Activity

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced activity against various biological targets. The following sections summarize key findings regarding the biological activity of 2-(2-pyridyloxy)acetic acid; 2,2,2-trifluoroacetic acid.

1. Pharmacological Effects

- Inhibition of Enzymatic Activity : Studies have shown that the trifluoromethyl group can increase the potency of inhibitors targeting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, similar compounds have demonstrated improved inhibition rates compared to their non-fluorinated counterparts .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses significant antibacterial activity against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell membranes .

2. Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the pyridyl ring and the introduction of electron-withdrawing groups like trifluoromethyl can enhance biological activity. For example:

- A study indicated that altering substituents on the pyridyl ring can lead to variations in potency against specific targets, suggesting a need for careful design in drug development .

Case Studies

Several case studies have explored the biological implications of this compound:

Case Study 1: Anticancer Activity

A recent investigation into fluorinated derivatives demonstrated that compounds similar to 2-(2-pyridyloxy)acetic acid; 2,2,2-trifluoroacetic acid exhibit significant cytotoxic effects on cancer cell lines. The mechanism was attributed to increased reactive oxygen species (ROS) generation leading to apoptosis in cancer cells .

Case Study 2: Neuroprotective Effects

Research has also shown potential neuroprotective effects attributed to the modulation of neurotransmitter systems. In animal models, administration of related compounds resulted in reduced neuroinflammation and improved cognitive function following induced oxidative stress .

Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-pyridyloxy)acetic acid derivatives using 2,2,2-trifluoroacetic acid (TFA) as a catalyst or reagent?

- Methodological Answer : TFA is widely used in organic synthesis due to its strong acidity and ability to stabilize carbocations. For 2-(2-pyridyloxy)acetic acid derivatives, a common approach involves:

- Condensation reactions : Reacting pyridine derivatives with bromoacetic acid in the presence of TFA as a catalyst under reflux conditions (60–80°C).

- Deprotection : TFA can cleave tert-butyl or benzyl protecting groups in final steps (e.g., see for analogous deprotection protocols) .

- Key Parameters :

| Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| DCM | TFA | 25°C | 65–75 |

| THF | TFA | 60°C | 80–85 |

Q. What analytical techniques are recommended for characterizing 2-(2-pyridyloxy)acetic acid and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm pyridyloxy and acetic acid moieties (e.g., δ 8.2–8.5 ppm for pyridine protons) .

- HPLC-MS : For purity assessment and molecular ion detection (e.g., [M+H]+ at m/z 196 for 2-(2-pyridyloxy)acetic acid).

- Elemental Analysis : To validate stoichiometry (C: ~49%, H: ~4%, N: ~7%) .

Q. What safety protocols should be followed when handling TFA in laboratory settings?

- Methodological Answer : TFA is corrosive and volatile. Key safety measures include:

- Ventilation : Use fume hoods for reactions and storage .

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Neutralization : Dilute spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated acetic acid derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions or impurities. Strategies include:

- Dose-Response Curves : Test compound purity >98% (via HPLC) across multiple concentrations .

- Control Experiments : Use TFA-free analogs to isolate biological effects of the pyridyloxy moiety .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 in enzyme inhibition) .

Q. What degradation pathways occur in 2-(2-pyridyloxy)acetic acid under physiological conditions, and how can they be monitored?

- Methodological Answer :

- Hydrolysis : The ester linkage may hydrolyze in aqueous buffers (pH 7.4). Monitor via:

- LC-MS/MS : Detect degradation products (e.g., pyridinol and glycolic acid) .

- Oxidative Stability : Use accelerated stability studies (40°C/75% RH) with UPLC tracking .

Q. How do structural modifications to the pyridyloxy or trifluoromethyl groups affect compound stability in solution?

- Methodological Answer :

- Trifluoromethyl Effects : Enhances metabolic stability but may increase hydrophobicity (logP >2.5) .

- Pyridyloxy Modifications : Electron-withdrawing groups (e.g., nitro) reduce hydrolytic degradation.

- Stability Screening :

| Modification | Half-life (pH 7.4) |

|---|---|

| 2-Pyridyloxy | 24 h |

| 4-Nitro-2-pyridyloxy | 48 h |

Q. What advanced computational methods can predict interactions between 2-(2-pyridyloxy)acetic acid derivatives and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can researchers mitigate by-product formation during large-scale synthesis of fluorinated acetic acid derivatives?

- Methodological Answer :

- Optimized Reaction Conditions :

| Parameter | Adjustment | By-Product Reduction (%) |

|---|---|---|

| Solvent Polarity | Switch DMF → THF | 40% |

| Catalyst Loading | Reduce TFA by 50% | 30% |

- In Situ Monitoring : Use FTIR to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.